molecular formula C18H13FN4O2S2 B2764339 N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-47-9

N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2764339
CAS RN: 942004-47-9
M. Wt: 400.45
InChI Key: FDOGYBWBDJYMOU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13FN4O2S2 and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies have focused on the synthesis and evaluation of compounds with structural similarities to N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide for their potential antitumor properties. For instance, compounds exhibiting Src kinase inhibitory and anticancer activities have been developed, highlighting the importance of thiazole and similar heterocyclic compounds in targeting cancer pathways (Fallah-Tafti et al., 2011). Additionally, novel thiazole derivatives have been synthesized and evaluated for their anticancer screening, demonstrating the significant role of these compounds in inhibiting cancer cell proliferation (Abu-Melha, 2021).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal applications of thiazole derivatives has shown promising results. Novel thiazoles have been synthesized, demonstrating significant anti-bacterial and anti-fungal activities, indicating the potential of these compounds in addressing various microbial infections (Saravanan et al., 2010). This suggests that compounds with the N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide scaffold could be explored further for antimicrobial applications.

Enzyme Inhibition

The structural elements present in N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide and related compounds have been linked to enzyme inhibition. For example, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives has provided insights into their activity as Src kinase inhibitors, offering a pathway to developing new treatments for diseases where Src kinase plays a role (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2S2/c1-10-20-16-17(27-10)15(13-7-4-8-26-13)22-23(18(16)25)9-14(24)21-12-6-3-2-5-11(12)19/h2-8H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOGYBWBDJYMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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